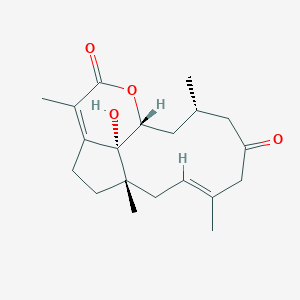

Clavirolide A

Description

Clavirolide A is a member of the dolabellane diterpenoid family, isolated from the soft coral Clavularia viridis. These compounds are characterized by their complex polycyclic skeletons and diverse bioactivities, including antiviral properties. This article focuses on comparing Clavirolide A’s structural and functional analogs, drawing parallels to elucidate structure-activity relationships (SARs) within this diterpenoid class .

Properties

CAS No. |

132750-47-1 |

|---|---|

Molecular Formula |

C20H28O4 |

Molecular Weight |

332.4 g/mol |

IUPAC Name |

(1R,3S,7E,10S,17R)-17-hydroxy-3,7,10,14-tetramethyl-16-oxatricyclo[8.6.1.013,17]heptadeca-7,13-diene-5,15-dione |

InChI |

InChI=1S/C20H28O4/c1-12-5-7-19(4)8-6-16-14(3)18(22)24-17(20(16,19)23)11-13(2)10-15(21)9-12/h5,13,17,23H,6-11H2,1-4H3/b12-5+/t13-,17-,19-,20-/m1/s1 |

InChI Key |

JVYXSCVDLGVIRM-NOYREHSQSA-N |

SMILES |

CC1CC2C3(C(=C(C(=O)O2)C)CCC3(CC=C(CC(=O)C1)C)C)O |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@@]3(C(=C(C(=O)O2)C)CC[C@]3(C/C=C(/CC(=O)C1)\C)C)O |

Canonical SMILES |

CC1CC2C3(C(=C(C(=O)O2)C)CCC3(CC=C(CC(=O)C1)C)C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The clavirolide family exhibits significant structural diversity, primarily in ring systems, substituents, and stereochemistry. Below is a detailed comparison of key analogs:

Structural Features

Notes:

- Clavirolide G and Clavirolide L share the same molecular formula (C₂₀H₂₈O₂) but differ in ring systems. Clavirolide G’s Δ⁷,⁸ double bond is critical for antiviral activity, while Clavirolide L’s cyclopropane unit achieves similar potency through a distinct mechanism .

- Clavirolide M and Clavirolide O feature hydrogenated double bonds (Δ⁴,⁵ → single bond) with hydroxy or ethoxy substitutions at C-4, resulting in reduced activity compared to Clavirolide G .

- Clavirolide T and Clavirolide S lack the Δ⁷,⁸ motif, correlating with their weak or absent anti-HIV effects .

Stereochemical and Substitution Effects

- Cyclopropane vs. Double Bonds : Clavirolide L’s cyclopropane (C8–C18) mimics the rigidity of Clavirolide G’s Δ⁷,⁸, preserving activity despite differing electronic profiles .

- Hydroxy/Ethoxy Substitutions : Hydroxylation at C-4 (Clavirolide M) or C-7 (Clavirolide T) disrupts planar conjugation, reducing binding affinity to viral targets .

- Lactone vs. Ether Linkages : Clavirolide V’s ether linkage at C-12, versus Clavirolide G’s δ-lactone, lowers potency, underscoring the lactone’s role in target interaction .

Mechanistic Insights

- Clavirolide G and L inhibit HIV-1 replication without targeting reverse transcriptase (RT), unlike dolabelladienetriol, which directly inhibits RT .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.